N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Catalog No.
S12625341
CAS No.
M.F
C21H20N2O4S
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-met...

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-4-7-16(25-2)8-5-14)20(24)23-15-6-9-17-18(12-15)27-11-3-10-26-17/h4-9,12H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

DOBZLVXDBBMBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound notable for its unique structural features, which include a benzodioxepine moiety, a thiazole ring, and a methoxyphenyl group. This compound is characterized by the molecular formula C20H22N2O4SC_{20}H_{22}N_{2}O_{4S} and a molecular weight of approximately 378.47 g/mol. Its intricate structure suggests potential pharmacological properties that are of interest in the field of medicinal chemistry.

The chemical reactivity of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be attributed to the presence of functional groups such as the carboxamide and thiazole. These groups can participate in various reactions, including:

  • Amide bond formation: The carboxamide group can react with amines to form new amides.
  • Nucleophilic substitution: The thiazole ring may undergo nucleophilic attacks due to the electron-withdrawing nature of the sulfur atom.
  • Electrophilic aromatic substitution: The methoxy group on the phenyl ring can influence electrophilic substitution reactions on the aromatic system.

These reactions may facilitate further modifications and optimizations in drug design.

Preliminary studies indicate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide exhibits several biological activities. Potential pharmacological effects include:

  • Antimicrobial properties: The compound may demonstrate activity against various bacterial and fungal strains.
  • Anticancer activity: Structural components suggest possible efficacy in targeting cancer cells.
  • Anti-inflammatory effects: The thiazole moiety is often associated with anti-inflammatory activities.

These biological activities make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis techniques. A general outline of the synthesis process may include:

  • Formation of the benzodioxepine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the thiazole ring: This may involve condensation reactions between suitable thioketones and aldehydes.
  • Coupling reaction: The final step usually involves coupling the benzodioxepine with the thiazole derivative to form the desired carboxamide.

Each step requires careful optimization to ensure high yield and purity of the final product.

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has potential applications in various fields:

  • Pharmaceutical development: Due to its promising biological activities, it may be explored as a lead compound in drug discovery programs.
  • Research tools: This compound could serve as a valuable reagent in biochemical assays aimed at understanding disease mechanisms.

Interaction studies are essential for understanding the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. Research may focus on:

  • Binding affinity studies: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Cellular uptake assays: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

Such studies are crucial for optimizing its pharmacological profile and understanding its therapeutic potential.

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(3-Methoxyphenyl)-4-methylthiazoleThiazole ring and methoxy groupAntimicrobial
N-(benzodioxepin) derivativesBenzodioxepine coreAnticancer
1,3-Thiazole derivativesThiazole ringAntimicrobial and anticancer

What sets N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart is its specific combination of benzodioxepine and thiazole moieties. This unique combination may confer distinct biological activities not found in simpler analogs. Its complex structure could allow for selective targeting mechanisms advantageous in drug design.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

396.11437830 g/mol

Monoisotopic Mass

396.11437830 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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